molecular formula C14H9FN2OS B074647 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 1547-15-5

3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B074647
CAS RN: 1547-15-5
M. Wt: 272.3 g/mol
InChI Key: IQKUFJBAPHQXBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been explored through various methods, including base catalyzed intramolecular nucleophilic cyclization and two-step synthesis from 1-bromo-2-fluorobenzenes. These methods demonstrate the molecule's accessibility through relatively straightforward chemical reactions, involving intramolecular nucleophilic substitution (SNAr) mechanisms and reactions with isothiocyanates, respectively (Saeed & Flörke, 2011); (Kobayashi et al., 2011).

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined using spectroscopic data and X-ray diffraction, revealing crystallization in specific space groups and highlighting the molecule's intricate molecular geometry. Such structural analyses are crucial for understanding the compound's interactions and reactivity (Saeed & Flörke, 2011).

Chemical Reactions and Properties

3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including solid-phase synthesis and multicomponent synthesis approaches. These reactions facilitate the introduction of diverse substituents, allowing for the exploration of a wide range of chemical properties and the potential for biological activity (Makino et al., 2001); (Tiwari et al., 2008).

Physical Properties Analysis

The physical properties of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecule's molecular geometry and intermolecular forces. Studies utilizing spectroscopic and crystallographic techniques provide valuable insights into these properties, essential for the compound's application in various fields (Saeed & Flörke, 2011).

Chemical Properties Analysis

The chemical behavior of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one includes its reactivity towards various chemical reagents, stability under different conditions, and potential for undergoing chemical modifications. These properties are fundamental for the compound's utility in synthetic chemistry and potential pharmaceutical applications (Makino et al., 2001); (Tiwari et al., 2008).

Scientific Research Applications

  • Anticonvulsant and Antimicrobial Activities :

    • A series of derivatives were synthesized and evaluated for their anticonvulsant and antimicrobial activities. Certain derivatives demonstrated broad-spectrum activity against tested Gram-positive and Gram-negative bacteria and fungi. In addition, some compounds showed potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
  • Cytotoxic Activity and Tyrosine Kinase Inhibition :

    • A newly synthesized ethyl derivative exhibited potent cytotoxic activity against various human cancer cell lines and displayed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).
  • Antibacterial Activity :

    • Some derivatives were found to have significant antibacterial activity against a range of microorganisms including Staphylococcus aureus, Bacillus species, Escherichia coli, and others (Osarodion Peter Osarumwense, 2022).
  • Anti-inflammatory and Analgesic Effects :

    • Certain thioxoquinazolinone derivatives were synthesized and showed considerable anti-inflammatory and analgesic activities. This suggests their potential use in managing pain and inflammation (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
  • Antimicrobial Potency :

    • Fluorine-containing derivatives with heterocyclic systems like quinazolinone and 4-thiazolidinone demonstrated remarkable in vitro antimicrobial potency, making them candidates for further antimicrobial agent development (Desai, Vaghani, & Shihora, 2013).
  • Interaction with Human Serum Albumin (HSA) :

    • Studies on the interaction between fluorine-substituted dihydroquinazoline derivatives and HSA revealed that these compounds can induce conformational and secondary structure changes in HSA, suggesting a potential for drug development (Wang et al., 2016).

properties

IUPAC Name

3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKUFJBAPHQXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352367
Record name 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS RN

1547-15-5
Record name 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Citations

For This Compound
6
Citations
MH Sayahi, SJ Saghanezhad… - Applied …, 2019 - Wiley Online Library
A novel methodology is presented for the synthesis of 3‐substituted 2‐thioxo‐2,3‐dihydroquinazolin‐4(1H)‐one derivatives based on an efficient tandem multicomponent reaction using …
Number of citations: 20 onlinelibrary.wiley.com
N Sepehri, M Khoshneviszadeh, SM Farid… - Journal of Molecular …, 2022 - Elsevier
Tyrosinase is known to be a key enzyme in melanogenesis and hyperpigmentation. In this study, a series of thioxo-dihydroquinazolinone compounds were designed and synthesized …
Number of citations: 11 www.sciencedirect.com
P Zhentao, L Tong, M Yongmin, Y Jianbo… - Chinese Journal of …, 2022 - sioc-journal.cn
A relay Brønsted acid/visible-light photoredox catalysis strategy for the synthesis of quinazolin (thi) ones is developed. In this procedure, 2-aminoacetophenones and iso (thio) cyanates …
Number of citations: 0 sioc-journal.cn
W Liu, Q Zhang, F Gong, Z Cao… - Journal of Heterocyclic …, 2015 - Wiley Online Library
The synthesis of 2‐thioxoquinazolinone derivatives was achieved by condensation of isatoic anhydride, primary amine, and carbon disulfide under microwave irradiation . This …
Number of citations: 9 onlinelibrary.wiley.com
G Yan - 2020 - search.proquest.com
The Golden research group is interested in synthesizing and developing useful small molecules for drug discovery. In this dissertation, two novel synthetic methodologies for building …
Number of citations: 0 search.proquest.com
潘振涛, 刘彤, 马永敏, 颜剑波, 王亚军 - 有机化学, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: wangyj@zjut.edu.cn Received June 1, 2022; revised June 20, 2022; …
Number of citations: 0 sioc-journal.cn

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